molecular formula C22H24N2O4 B2674793 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide CAS No. 921564-05-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide

Cat. No.: B2674793
CAS No.: 921564-05-8
M. Wt: 380.444
InChI Key: ZMNSSWODSBJSOU-UHFFFAOYSA-N
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Description

N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide is a benzo[b][1,4]oxazepine derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

  • Core: A 4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine system with a 5-allyl substituent and 3,3-dimethyl groups.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring rigid, polycyclic frameworks.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4/c1-4-12-24-18-11-10-16(13-19(18)28-15-22(2,3)21(24)26)23-20(25)14-27-17-8-6-5-7-9-17/h4-11,13H,1,12,14-15H2,2-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNSSWODSBJSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with heterocyclic acetamide derivatives, particularly those featuring fused benzoxazepine/oxazine cores or thiazolidinone systems. A comparative analysis is summarized in Table 1.

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name/Identifier Core Structure Key Substituents Functional Groups
Target Compound Benzo[b][1,4]oxazepine-4-one 5-Allyl, 3,3-dimethyl, 8-phenoxyacetamide Oxazepine, acetamide, phenoxy
Thiazolidinone derivatives (3a-l, ) Thiazolidinone 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetamide, substituted arylidene groups Thiazolidinone, coumarin-oxy, acetamide
Benzo[b][1,4]oxazinones (7a-c, ) Benzo[b][1,4]oxazin-3-one 6-(Substituted phenylpyrimidinyl), 4-methyl Oxazinone, pyrimidine, oxadiazole

Key Observations :

  • Core Heterocycles: The target’s seven-membered oxazepine ring contrasts with the six-membered oxazinone () or five-membered thiazolidinone (), impacting conformational flexibility and binding interactions.
  • Substituent Diversity: The phenoxyacetamide group in the target differs from the coumarin-oxy () or pyrimidine-oxadiazole () moieties, suggesting divergent physicochemical properties (e.g., lipophilicity, hydrogen-bonding capacity).

Key Observations :

  • Thiazolidinone Synthesis (): Relies on ZnCl₂-catalyzed cyclocondensation under reflux, favoring thiazolidinone ring formation.
  • Oxazinone-Oxadiazole Coupling (): Utilizes mild conditions (room temperature, Cs₂CO₃ base) for nucleophilic substitution, suggesting applicability to the target’s phenoxyacetamide installation.
  • Target Compound Inference : The acetamide linkage in the target may be synthesized via analogous Cs₂CO₃-mediated coupling, though allylation and dimethylation steps require further exploration.
Research Findings and Implications
  • Structural Rigidity: The benzo[b][1,4]oxazepine core in the target compound likely enhances metabolic stability compared to smaller heterocycles (e.g., thiazolidinones) .
  • Synthetic Feasibility : Room-temperature methodologies () are advantageous for preserving thermally sensitive functional groups (e.g., allyl) in the target compound .

Q & A

Q. What statistical approaches are recommended for analyzing dose-dependent synergy with adjuvant therapies?

  • Methodology :
  • Combination index (CI) : Apply the Chou-Talalay method to quantify synergy (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.
  • Network pharmacology : Build interaction networks to identify nodes where the compound enhances adjuvant mechanisms (e.g., immune checkpoint inhibition) .

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